IDO1 Inhibitory Potency: Methyl Ester of 5-Nitro-1H-Indole-7-Carboxylic Acid Achieves Nanomolar IC₅₀
The methyl ester derivative of 5-nitro-1H-indole-7-carboxylic acid demonstrates potent inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), an immunomodulatory target in oncology. While direct data for the free carboxylic acid is not available in primary literature, the methyl ester (which retains the identical 5-nitro-7-carboxylate substitution pattern) exhibits an IC₅₀ of 13 nM against mouse IDO1 transfected in P815 cells [1]. This activity represents the functional potential of the parent scaffold upon derivatization. In contrast, positional isomers such as 5-nitroindole-2-carboxylic acid exhibit different biological profiles, with reported inhibition of HIV-1 integrase strand transfer via Mg²⁺ chelation , highlighting that the 7-carboxylic acid positioning directs distinct target engagement .
| Evidence Dimension | Enzyme inhibition potency (IDO1) |
|---|---|
| Target Compound Data | Methyl 5-nitro-1H-indole-7-carboxylate: IC₅₀ = 13 nM |
| Comparator Or Baseline | 5-Nitroindole-2-carboxylic acid: No reported IDO1 activity; instead inhibits HIV-1 integrase |
| Quantified Difference | Target specificity divergence: 7-carboxylate → IDO1 inhibition (13 nM); 2-carboxylate → HIV-1 integrase inhibition |
| Conditions | Mouse IDO1 transfected in P815 cells; L-Kynurenine measured via HPLC after 16 hr incubation |
Why This Matters
This nanomolar potency establishes the 5-nitro-7-carboxylate indole scaffold as a validated pharmacophore for IDO1-targeted programs, providing procurement justification for users developing immunomodulatory agents.
- [1] BindingDB. (2025). BDBM50514753 | CHEMBL4557994: Inhibition of mouse IDO1 transfected in P815 cells. Binding Database, University of California San Diego. View Source
